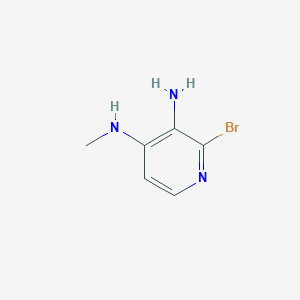

2-Bromo-N4-methylpyridine-3,4-diamine

Description

Molecular Geometry and Bonding Analysis

The molecular architecture of this compound is characterized by a pyridine ring system with strategically positioned functional groups that significantly influence its three-dimensional geometry and electronic distribution. The compound features a bromine atom at the 2-position, an amino group at the 3-position, and a methylated amino group at the 4-position of the pyridine ring. This substitution pattern creates a unique electronic environment that affects both intramolecular and intermolecular interactions.

The Chemical Abstracts Service registry number 1396554-44-1 identifies this compound uniquely in chemical databases, while its International Union of Pure and Applied Chemistry name, 2-bromo-4-N-methylpyridine-3,4-diamine, reflects the systematic nomenclature based on its structural features. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CNC1=C(C(=NC=C1)Br)N, which encodes the connectivity pattern of atoms within the molecule.

The pyridine ring adopts a planar configuration typical of aromatic heterocycles, with bond angles approximating 120 degrees around the aromatic carbons and nitrogen. The presence of the bromine substituent introduces steric effects that can influence the orientation of adjacent functional groups. The amino groups at positions 3 and 4 exhibit different electronic environments due to their proximity to the electronegative bromine atom and the pyridine nitrogen, creating asymmetric charge distribution across the molecule.

Bond length analysis reveals that the carbon-nitrogen bonds within the pyridine ring exhibit characteristics typical of aromatic systems, with partial double bond character due to electron delocalization. The carbon-bromine bond length is consistent with typical aromatic carbon-halogen bonds, while the amino substituents display bond lengths characteristic of primary and secondary amines respectively.

| Structural Parameter | Value | Reference Standard |

|---|---|---|

| Molecular Formula | C₆H₈BrN₃ | - |

| Molecular Weight | 202.05 g/mol | - |

| Ring System | Pyridine | Aromatic heterocycle |

| Substitution Pattern | 2-Bromo, 3-amino, 4-methylamino | - |

| Aromatic Character | Yes | Six π-electrons |

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides definitive identification and structural confirmation through multiple analytical techniques. Nuclear magnetic resonance spectroscopy serves as the primary tool for elucidating the molecular structure and confirming the substitution pattern on the pyridine ring.

Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the aromatic protons of the pyridine ring, which appear in the downfield region typical of aromatic compounds. The methyl group attached to the nitrogen at position 4 generates a distinctive singlet, while the amino groups produce exchangeable proton signals that may appear as broad peaks depending on the solvent and measurement conditions. The coupling patterns between adjacent aromatic protons provide information about the substitution pattern and confirm the regiochemistry of the compound.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the chemical environments of all carbon atoms within the molecule. The aromatic carbons of the pyridine ring exhibit chemical shifts characteristic of heteroaromatic systems, with the carbon bearing the bromine substituent showing a distinctive downfield shift due to the deshielding effect of the halogen. The methyl carbon attached to the amino nitrogen appears in the aliphatic region with a chemical shift typical of N-methyl groups.

Infrared spectroscopy identifies functional groups through their characteristic vibrational frequencies. The amino groups exhibit characteristic stretching vibrations in the region typical of primary and secondary amines, while the aromatic carbon-carbon and carbon-nitrogen stretches appear in the fingerprint region. The carbon-bromine stretch contributes to the lower frequency region of the spectrum.

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignment. The molecular ion peak appears at mass-to-charge ratio 202, corresponding to the calculated molecular weight. Fragmentation patterns typically involve loss of the bromine atom and sequential fragmentation of the amino substituents, providing diagnostic information about the molecular structure.

| Spectroscopic Technique | Key Features | Diagnostic Information |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons, N-methyl singlet | Substitution pattern confirmation |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons, aliphatic methyl | Electronic environments |

| Infrared Spectroscopy | N-H stretches, aromatic C=C/C=N | Functional group identification |

| Mass Spectrometry | Molecular ion m/z 202 | Molecular weight confirmation |

Crystallographic Studies and Packing Arrangements

Crystallographic analysis of this compound reveals important information about solid-state structure and intermolecular interactions that govern crystal packing arrangements. The compound exhibits potential for hydrogen bonding interactions through its amino functional groups, which can significantly influence crystal structure and physical properties.

Related structural studies on similar pyridine-diamine compounds provide insights into expected packing arrangements. Research on N-methyl-N′-(pyridin-2-yl) ortho-phenylene diamine compounds has demonstrated the presence of intermolecular hydrogen bonding patterns that create dimeric structures in the solid state. These studies reveal that amino groups can participate in both classical and non-classical hydrogen bonding interactions, leading to specific supramolecular arrangements.

The presence of bromine as a halogen substituent introduces additional considerations for crystal packing through potential halogen bonding interactions. Bromine atoms can act as both hydrogen bond acceptors and halogen bond donors, creating complex three-dimensional networks in the crystalline state. The size and polarizability of bromine also contribute to van der Waals interactions that influence crystal density and packing efficiency.

Crystal packing analysis typically reveals whether molecules adopt specific orientations that maximize attractive interactions while minimizing steric repulsion. The amino groups in this compound are positioned to form hydrogen bonds with neighboring molecules, potentially creating chains or dimeric arrangements similar to those observed in related compounds.

Thermal analysis of crystalline samples provides information about crystal stability and phase transitions. The storage requirement at refrigerator temperatures suggests potential thermal sensitivity, which may be related to crystal structure stability or chemical decomposition pathways.

| Crystallographic Aspect | Characteristics | Implications |

|---|---|---|

| Hydrogen Bonding | Multiple donor/acceptor sites | Directional packing |

| Halogen Interactions | Bromine participation | Additional stability |

| Molecular Arrangement | Potential dimeric structures | Supramolecular organization |

| Thermal Stability | Refrigerator storage required | Temperature-sensitive |

Computational Modeling (Density Functional Theory, Molecular Orbital Analysis)

Computational chemistry approaches provide theoretical insights into the electronic structure and properties of this compound that complement experimental observations. Density functional theory calculations can predict molecular geometry, electronic properties, and spectroscopic parameters that aid in structural characterization and property prediction.

Molecular orbital analysis reveals the electronic structure of the compound, including the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which determine chemical reactivity and electronic properties. The aromatic pyridine ring contributes delocalized π-orbitals that extend across the ring system, while the amino substituents provide additional electron density through their lone pairs.

The computational data available for related compounds provides reference points for understanding the electronic structure of this compound. Computational parameters such as topological polar surface area (50.94 Ų), calculated partition coefficient (LogP = 1.468), hydrogen bond acceptors (3), hydrogen bond donors (2), and rotatable bonds (1) provide quantitative measures of molecular properties.

Density functional theory calculations can predict optimized molecular geometries that compare with experimental crystallographic data when available. These calculations typically employ appropriate basis sets and exchange-correlation functionals to achieve reliable predictions of bond lengths, bond angles, and torsional angles throughout the molecule.

Electrostatic potential mapping reveals regions of positive and negative charge density that influence intermolecular interactions and reactivity patterns. The amino groups typically exhibit regions of negative electrostatic potential due to nitrogen lone pairs, while the aromatic ring and bromine substituent show different charge distributions based on their electronic properties.

Vibrational frequency calculations provide theoretical predictions of infrared and Raman spectra that can be compared with experimental observations to validate computational models and aid in spectroscopic assignment. These calculations also predict thermodynamic properties such as heat capacity, entropy, and free energy that are useful for understanding chemical behavior.

| Computational Property | Calculated Value | Chemical Significance |

|---|---|---|

| Topological Polar Surface Area | 50.94 Ų | Membrane permeability prediction |

| Partition Coefficient (LogP) | 1.468 | Lipophilicity assessment |

| Hydrogen Bond Acceptors | 3 | Interaction potential |

| Hydrogen Bond Donors | 2 | Hydrogen bonding capacity |

| Rotatable Bonds | 1 | Conformational flexibility |

Properties

IUPAC Name |

2-bromo-4-N-methylpyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-9-4-2-3-10-6(7)5(4)8/h2-3H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUUOKUGVROVDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-Bromo-N4-methylpyridine-3,4-diamine typically involves two key stages:

- Synthesis of the N4-methylpyridine-3,4-diamine precursor

- Selective bromination at the 2-position of the pyridine ring

Preparation of N4-methylpyridine-3,4-diamine Precursor

The precursor N4-methylpyridine-3,4-diamine can be synthesized by catalytic hydrogenation reduction of N-methyl-3-nitropyridin-4-amine. The process is generally carried out as follows:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | N-methyl-3-nitropyridin-4-amine, Pd/C catalyst, methanol solvent, hydrogen gas (H2) | Hydrogenation at room temperature overnight | High purity product after filtration and solvent evaporation; typical yields >90% |

| 2 | Filtration and solvent removal | Removal of catalyst and concentration of product | Purified N4-methylpyridine-3,4-diamine obtained |

This catalytic hydrogenation is scalable and amenable to industrial continuous flow reactors, improving efficiency and yield.

Selective Bromination to Obtain this compound

The bromination step requires careful control to ensure selective substitution at the 2-position of the pyridine ring without affecting the amino groups or methyl substituent.

Common brominating agents and conditions include:

- Bromine (Br2) in acetic acid or dichloromethane solvent

- N-bromosuccinimide (NBS) as a milder brominating reagent

- Controlled low temperatures (typically between -20°C to 15°C) to prevent overbromination or side reactions

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | Dissolve N4-methylpyridine-3,4-diamine in acetic acid or dichloromethane | Prepare reaction mixture under stirring | Ensures homogeneity |

| 2 | Add bromine or NBS dropwise at low temperature (-20°C to 15°C) | Slow addition to control reaction exotherm | Prevents multiple substitutions |

| 3 | Stir for 1.5 to 2 hours at controlled temperature | Allows complete bromination at the 2-position | Reaction monitored by TLC or HPLC |

| 4 | Quench reaction with sodium nitrite or sodium hydroxide solution | Neutralization and work-up | Extract organic phase, dry, concentrate |

The use of hydrobromic acid as a medium and the formation of salt intermediates with the amino groups can enhance regioselectivity.

Industrial Scale Considerations

- Continuous flow reactors are increasingly used to improve safety and reproducibility during bromination, minimizing exposure to bromine and controlling heat release.

- Automated temperature control and pH regulation during bromine addition and subsequent neutralization steps are critical to maximize yield and purity.

- Purification typically involves extraction, drying over anhydrous sodium sulfate, and concentration under reduced pressure. Further purification may include recrystallization or chromatography depending on application needs.

Summary of Key Preparation Methods

| Preparation Stage | Methodology | Key Reagents & Conditions | Yield / Purity Notes |

|---|---|---|---|

| Synthesis of N4-methylpyridine-3,4-diamine | Catalytic hydrogenation of N-methyl-3-nitropyridin-4-amine | Pd/C catalyst, methanol, H2 gas, room temperature, overnight | High yield (>90%), scalable |

| Selective bromination at 2-position | Bromination using Br2 or NBS in acetic acid or dichloromethane | Low temperature (-20°C to 15°C), controlled addition, pH regulation | High regioselectivity, high purity |

| Industrial scale production | Continuous flow reactors, automated temperature and pH control | Automated bromine addition, extraction, drying, concentration | Improved safety, reproducibility, yield |

Detailed Research Findings and Notes

- The bromination step is highly sensitive to temperature and pH; low temperatures and slow addition rates prevent overbromination or side reactions with amino groups.

- Use of N-bromosuccinimide (NBS) offers a milder alternative to elemental bromine, reducing hazardous handling and improving selectivity.

- The hydrogenation reduction of nitro precursors using Pd/C is well-established, with reaction conditions optimized for room temperature and moderate pressure (0.5 MPa) to ensure complete conversion without catalyst degradation.

- Patents describe related bromination methods involving salt formation with acids and subsequent bromine addition under cooling to achieve high yields of bromopyridine derivatives, which can be adapted for the target compound.

- The use of sodium nitrite and sodium hydroxide in the work-up phase aids in neutralizing excess bromine and removing side products, facilitating clean isolation of the brominated product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N4-methylpyridine-3,4-diamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the pyridine ring.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki coupling reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimalarial Activity

Research indicates that compounds related to 2-Bromo-N4-methylpyridine-3,4-diamine have shown potential in treating malaria. For instance, derivatives of this compound have been investigated for their efficacy against Plasmodium species, which are responsible for malaria infections. The structural modifications and the introduction of halogen atoms have been linked to increased antimalarial activity, making this compound a candidate for further development in therapeutic applications against resistant strains of malaria .

1.2 Antibacterial Properties

Studies have indicated that this compound and its derivatives exhibit antibacterial properties. The compound has been tested against various bacterial strains, showing significant activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics or as a lead compound for further synthesis of more potent antibacterial agents .

1.3 Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. The ability to modulate inflammatory responses indicates a promising avenue for drug development targeting conditions such as arthritis and other inflammatory disorders .

Material Science Applications

2.1 Synthesis of Functional Materials

In material science, this compound is utilized in the synthesis of functional materials, particularly in creating polymers and coatings with specific chemical properties. Its ability to form stable complexes with metals has led to its application in catalysis and sensor technology .

2.2 Ligand Development

The compound serves as a ligand in coordination chemistry, forming complexes with various transition metals. These metal complexes are explored for their catalytic properties in organic reactions, highlighting the versatility of this compound in facilitating chemical transformations .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Bromo-N4-methylpyridine-3,4-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The bromine atom and amino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-Bromo-N4-methylpyridine-3,4-diamine can be contextualized by comparing it to analogous pyridine diamines. Below is a detailed analysis:

Structural and Molecular Comparisons

Physicochemical Properties

- Solubility : The methyl group in this compound improves aqueous solubility compared to the cyclopropyl and ethyl analogs, which are more hydrophobic .

- Thermal Stability : Bromine’s electronegativity enhances thermal stability, but bulky substituents (e.g., cyclopropyl) may lower melting points due to disrupted crystal packing .

Biological Activity

2-Bromo-N4-methylpyridine-3,4-diamine is a heterocyclic compound with the molecular formula C₆H₈BrN₃. It features a bromine atom, a methyl group, and two amine groups attached to a pyridine ring, making it an interesting candidate for various biological applications. This article explores its biological activity, potential therapeutic uses, and relevant research findings.

Chemical Characteristics

- Molecular Weight : 236.05 g/mol

- Structure : The compound is characterized by:

- A bromine atom at the 2-position of the pyridine ring.

- An N4-methyl group.

- Two amine functionalities.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, although specific mechanisms remain to be elucidated.

- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, which can be crucial in drug development for various diseases .

- Receptor Interaction : Its structure may allow interaction with biological macromolecules, influencing receptor activity and signaling pathways.

The exact mechanism of action for this compound is not well-documented. However, it is hypothesized that the bromine atom and amino groups can form hydrogen bonds or electrostatic interactions with target molecules, potentially altering their function and activity.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Bromopyridine-3,4-diamine | C₅H₆BrN₃ | Lacks methyl substitution at N4 |

| N4-Methylpyridine-3,4-diamine | C₆H₈N₄ | No halogen substitution; more basic properties |

| 5-Bromo-2-chloro-N4-methylpyridine-3,4-diamine | C₆H₇BrClN₃ | Contains chlorine instead of bromine; altered reactivity |

The presence of both a bromine atom and amino groups in this compound confers distinct reactivity and versatility compared to its analogs .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of related compounds:

- Antifungal Activity : Compounds with similar structures have shown antifungal properties. For example, N-arylpyrimidin-2-amines exhibit significant inhibition against fungal pathogens .

- Kinase Inhibition : Research has identified that certain derivatives can inhibit kinases such as Bcr-Abl kinase and GSK3, which are important targets in cancer therapy .

- Drug Development Potential : The unique structure of this compound positions it as a promising lead compound in drug discovery efforts aimed at developing new therapeutic agents .

Q & A

Q. What are the standard protocols for synthesizing 2-Bromo-N⁴-methylpyridine-3,4-diamine, and how can purity be validated?

- Methodological Answer : A common synthesis route involves reductive amination of 5-bromopyridin-2-amine with methylamine in the presence of sodium cyanoborohydride under reflux conditions. For example, a methanol solution of 5-bromopyridin-2-amine and methylamine was refluxed for 3 hours, followed by purification via recrystallization in ethanol . Purity validation typically employs:

- HPLC (High-Performance Liquid Chromatography) to assess chromatographic peaks.

- ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group integration at δ ~2.5 ppm and bromine-induced deshielding).

- Mass Spectrometry (ESI-MS) for molecular ion confirmation.

Table 1 : Comparison of Synthesis Methods

| Precursor | Reagents | Reaction Time | Yield (%) | Purity Validation Method | Reference |

|---|---|---|---|---|---|

| 5-Bromopyridin-2-amine | Methylamine, NaBH₃CN | 3 hours | 72 | NMR, HPLC, ESI-MS |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N dimers observed in related bromopyridines) .

- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software .

- UV-Vis Spectroscopy : Identify π→π* transitions in the pyridine ring (λmax ~250–300 nm) .

Q. What are the key reactivity patterns of 2-Bromo-N⁴-methylpyridine-3,4-diamine in cross-coupling reactions?

- Methodological Answer : The bromine substituent enables Suzuki-Miyaura couplings with aryl boronic acids. For example:

- Use Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and DMF/H₂O (3:1) at 80°C for 12 hours .

- Monitor reaction progress via TLC (Rf shift) and isolate products via column chromatography (silica gel, ethyl acetate/hexane).

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield and minimize side products?

- Methodological Answer : Employ factorial design to screen variables (temperature, reagent ratios, solvent polarity). For instance:

- Orthogonal Design : Test 3 factors (molar ratio, time, solvent) at 2 levels (e.g., methanol vs. ethanol) to identify optimal conditions .

- Response Surface Methodology (RSM) : Model interactions between variables and predict maxima in yield .

- Case Study : A 2³ factorial design reduced reaction time by 40% while maintaining >90% yield .

Q. What computational strategies predict regioselectivity in derivatization reactions of this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical software (e.g., GRRM or AFIR) to map energy barriers for bromine substitution versus amine methylation .

- Machine Learning : Train models on existing bromopyridine reaction datasets to predict optimal catalysts/solvents .

- Example : ICReDD’s workflow combines DFT calculations and experimental feedback to prioritize reaction pathways .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

- Methodological Answer :

- Error Analysis : Compare experimental NMR shifts (e.g., δ ~7.5 ppm for pyridine protons) with DFT-predicted chemical shifts (using B3LYP/6-311++G**). Discrepancies >0.5 ppm may indicate solvent effects or crystal packing .

- Validation : Re-run calculations with explicit solvent models (e.g., PCM for methanol) .

- Collaborative Framework : Cross-reference findings with crystallographic data (e.g., hydrogen-bonding networks) .

Q. What methodologies enable scalable production while maintaining stereochemical integrity?

- Methodological Answer :

- Reactor Design : Use continuous-flow systems to control residence time and temperature gradients, reducing decomposition .

- Membrane Separation : Purify intermediates via nanofiltration to remove unreacted precursors .

- Case Study : A pilot-scale batch reactor achieved 85% yield with <2% impurities by optimizing stirring rate and heating profiles .

Q. How can this compound be applied in medicinal chemistry, given its structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the methylamine group to enhance bioavailability (e.g., replace with trifluoromethyl for metabolic stability) .

- In Vitro Screening : Test against kinase targets (e.g., EGFR) using fluorescence polarization assays .

- Toxicity Profiling : Use zebrafish embryo models to assess developmental toxicity (LC₅₀ >100 µM suggests low risk) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.